Tert-butyl 2-amino-5-methoxybenzoate
Description
Tert-butyl 2-amino-5-methoxybenzoate is an aromatic ester derivative featuring a tert-butyl ester group, an amino substituent at position 2, and a methoxy group at position 5 on the benzene ring. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 235.27 g/mol. The tert-butyl group confers steric bulk, enhancing solubility in organic solvents and stability against hydrolysis compared to methyl or ethyl esters . The amino group enables hydrogen bonding and nucleophilic reactivity, while the methoxy group acts as an electron-donating substituent, influencing electronic distribution and reactivity patterns. This compound is widely used in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors and kinase-targeting agents.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-methoxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,13H2,1-4H3 |
InChI Key |
XZVKTHWKELEZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-methoxybenzoate typically involves the esterification of 2-amino-5-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
Tert-butyl 2-amino-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Structural Features | Key Differences vs. Target Compound | Impact on Properties/Applications |
|---|---|---|---|
| tert-Butyl 2-bromo-5-methoxybenzoate | Bromine at position 2 | Amino → Bromine substitution | Reduced nucleophilicity; increased halogen-bonding potential |
| Methyl 2-amino-5-methoxybenzoate | Methyl ester instead of tert-butyl | Smaller ester group | Higher polarity; lower thermal stability |
| tert-Butyl 5-amino-2-fluorobenzoate | Fluorine at position 2; amino at position 5 | Substituent positions reversed | Altered electronic effects (F is electronegative); potential for unique bioactivity |
| tert-Butyl 5-amino-2-chlorobenzoate | Chlorine at position 2 | Amino → Chlorine substitution | Enhanced electrophilicity; possible toxicity concerns |
| Methyl 3-bromo-5-Boc-amino benzoate | Boc-protected amino at position 5; Br at 3 | Different substituent positions and groups | Boc group increases stability but reduces reactivity |
Electronic and Steric Effects
- Amino vs. Chlorine or fluorine substitutions (e.g., tert-butyl 5-amino-2-fluorobenzoate) introduce electronegativity, altering electron density on the aromatic ring and affecting regioselectivity in electrophilic substitution reactions .
- Ester Group Variations: The tert-butyl ester in the target compound reduces polarity compared to methyl esters (e.g., methyl 2-amino-5-methoxybenzoate), enhancing lipid solubility and membrane permeability. However, methyl esters are more prone to hydrolysis under acidic or basic conditions .
- Methoxy Group Position: In analogs like tert-butyl 5-amino-2-fluorobenzoate, the methoxy group at position 5 (vs.
Biological Activity
Tert-butyl 2-amino-5-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, providing insights into its mechanisms, research findings, and applications.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a methoxy group attached to a benzoate structure. The presence of these functional groups significantly influences its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 221.27 g/mol |
| Functional Groups | Amino, Methoxy, Tert-butyl |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biomolecules : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its binding affinity to enzymes and receptors.
- Modulation of Biochemical Pathways : The compound's unique structure allows it to modulate pathways such as inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms are still under investigation.
Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro.
Case Study Example :
- A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers in tissues subjected to inflammatory stimuli.
Experimental Findings :
- In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Tert-butyl 2-amino-4-chloro-5-methoxybenzoate | Contains a chloro substituent | Exhibits different reactivity and antimicrobial properties |
| Tert-butyl 2-amino-5-fluoro-3-methoxybenzoate | Contains a fluoro substituent | Enhanced binding affinity but varied activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
